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Compound of Interest

Compound Name: 2-lodo-3-methylbenzaldehyde
CAS No.: 100130-55-0
Cat. No.: B1514520
. J

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and
materials science, the efficiency of molecular construction is paramount. The strategic selection
of starting materials can dramatically influence the length, yield, and ultimate success of a
synthetic campaign. 2-lodo-3-methylbenzaldehyde is a prime example of such a strategic
building block. Its structure is deceptively simple, yet it houses two distinct and orthogonally
reactive functional groups: an aldehyde and an aryl iodide. This bifunctionality allows for
sequential, controlled modifications, making it a valuable intermediate for constructing complex
molecular architectures. The aldehyde group serves as a versatile handle for chain elongation
and the introduction of diverse functionalities through reactions like Wittig olefination, reductive
amination, and aldol condensations. Concurrently, the carbon-iodine bond is a premier site for
transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon
and carbon-heteroatom bonds with exquisite precision[1][2]. This guide provides a
comprehensive technical overview of 2-lodo-3-methylbenzaldehyde, from its fundamental
properties and spectral characterization to its synthesis, reactivity, and applications for
researchers and drug development professionals.

Section 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physical properties is the foundation for its effective
use in the laboratory. These properties dictate appropriate storage, handling, and reaction
conditions.
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Chemical Identity

The molecule consists of a benzene ring substituted with an iodine atom, a methyl group, and a
formyl (aldehyde) group at positions 2, 3, and 1, respectively.

Caption: Chemical structure of 2-lodo-3-methylbenzaldehyde.

Physicochemical Data

The following table summarizes the key identifiers and properties for 2-lodo-3-
methylbenzaldehyde. Note that experimental physical properties such as melting and boiling
points are not widely reported in publicly available literature; therefore, handling should be
based on the safety data for analogous aromatic aldehydes.

Property Value Source(s)
CAS Number 100130-55-0 [3]
Molecular Formula CsH7IO [31[4]
Molecular Weight 246.05 g/mol [31[5]
Canonical SMILES CC1=C(C(=CC=C1)C=0)I [4]

QPABLNRXTZXEIQ-
InChliKey [4]
UHFFFAOYSA-N

Not specified (likely off-white to

Appearance ) N/A
yellow solid)

Melting Point Data not readily available N/A

Boiling Point Data not readily available N/A

2-8°C, Inert atmosphere, Keep
Storage _ [3]
in dark place

Section 2: Spectroscopic Analysis

Spectroscopic data provides an unambiguous fingerprint of a molecule. For a novel compound
or an intermediate in a multi-step synthesis, verifying the structure is a critical quality control
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step.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen
framework of an organic molecule[6]. Based on the structure of 2-lodo-3-methylbenzaldehyde
and data from analogous compounds, the following spectral features are expected[7][8].

e 1H NMR Spectrum (Expected):

o Aldehyde Proton (CHO): A sharp singlet is expected in the downfield region of 6 9.8-10.2
ppm. This significant deshielding is characteristic of a proton attached to a carbonyl
carbon.

o Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the & 7.0-
8.0 ppm region. Due to the substitution pattern, they will exhibit a complex splitting pattern
(likely a triplet and two doublets or a doublet of doublets). The proton ortho to the electron-
withdrawing aldehyde group will be the most downfield.

o Methyl Protons (CHs): A singlet corresponding to the three methyl protons is expected
around 9 2.4-2.6 ppm. The proximity to the aromatic ring causes a slight downfield shift
compared to a typical aliphatic methyl group.

e 13C NMR Spectrum (Expected):

o Carbonyl Carbon (C=0): The aldehyde carbonyl carbon will be the most downfield signal,
typically appearing in the & 190-195 ppm range.

o Aromatic Carbons (Ar-C): Six distinct signals are expected between & 125-145 ppm. The
carbon bearing the iodine (C-I) will be significantly shielded (appearing more upfield, ~d
95-100 ppm) due to the heavy atom effect. The other carbons' shifts will be influenced by
the electronic effects of the substituents.

o Methyl Carbon (CHs): A signal for the methyl carbon is expected in the aliphatic region,
around & 20-22 ppm.

Infrared (IR) Spectroscopy
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IR spectroscopy is indispensable for identifying the functional groups within a molecule.
o Expected Key Absorptions:

o C=0 Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710
cm~1, This is a highly characteristic peak for an aromatic aldehyde.

o C-H Stretch (Aldehyde): Two weak to medium bands are typically observed for the
aldehyde C-H stretch, one near 2820-2850 cm~! and another near 2720-2750 cm~1,

o C-H Stretch (Aromatic & Methyl): Aromatic C-H stretches will appear just above 3000
cm~1, while the methyl C-H stretches will be just below 3000 cm~1.

o C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm~1 region are
characteristic of the aromatic ring.

Section 3: Synthesis and Safe Handling
Representative Synthesis Protocol

2-lodo-3-methylbenzaldehyde is not commonly prepared from basic starting materials in a
standard research lab but is typically purchased as a specialty chemical. However, a plausible
and efficient laboratory-scale synthesis would involve the selective oxidation of the
corresponding primary alcohol, (2-iodo-3-methylphenyl)methanol. TEMPO-catalyzed oxidation
is a mild and highly effective method for this transformation[9].

Reaction: Oxidation of (2-iodo-3-methylphenyl)methanol to 2-lodo-3-methylbenzaldehyde.
Protocol:

o Setup: To a round-bottom flask equipped with a magnetic stir bar, add (2-iodo-3-
methylphenyl)methanol (1.0 eq), TEMPO (0.01-0.05 eq), and potassium bromide (0.1 eq) in
dichloromethane (DCM, ~5 mL per mmol of alcohol).

e Cooling: Cool the mixture to 0 °C in an ice bath.

o Oxidant Addition: Prepare a solution of sodium hypochlorite (NaOCI, commercial bleach,
~1.2 eq) and sodium bicarbonate (NaHCOs, ~1.5 eq) in water. Add this agqueous solution
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dropwise to the cooled, stirring organic mixture over 5-10 minutes. The reaction is often
indicated by a color change.

e Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer
Chromatography (TLC) until the starting alcohol is consumed (typically 30-60 minutes).

o Workup: Once complete, separate the organic and agueous layers. Extract the aqueous
layer twice with DCM.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium
sulfate (MgSOea), filter, and concentrate under reduced pressure. The crude product can be
purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate
gradient) to yield the pure aldehyde.

Causality: The TEMPO/KBr/NaOCI system is a robust catalytic cycle. NaOClI is the terminal
oxidant, but the active oxidant is generated in situ from TEMPO, which is mild and selective for
primary alcohols, preventing over-oxidation to the carboxylic acid that can occur with stronger
oxidants like chromic acid or potassium permanganate.

Safety and Handling

Based on available safety data, 2-lodo-3-methylbenzaldehyde should be handled with
appropriate care[3].

e GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation)[3].

o Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat,
and chemical-resistant gloves (e.g., nitrile) when handling this compound[10].

e Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or
vapors[11][12]. Avoid contact with skin and eyes. Wash hands thoroughly after handling[13].

o Storage: Store in a tightly sealed container in a cool, dry, and dark place as
recommended[3]. An inert atmosphere (e.g., argon or nitrogen) is advised to prevent slow
oxidation of the aldehyde group over time.
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Section 4: Chemical Reactivity and Synthetic Utility

The synthetic power of 2-lodo-3-methylbenzaldehyde lies in the ability to exploit its two

functional groups independently.

2-Iodo-3-methylbe

Ph3P=CHR

1. R2NH
2. NaBH(OAC)3

aldeh KMnO4 or NaClO2

R'B(OH)2
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Pd Catalyst

Aldehyde Reactions
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Oxidation
(I-Ar-COOH)

C-I Cross-Coupling

Suzuki Coupling
(R'-Ar-CHO)

Sonogashira Coupling

(RCC-Ar-CHO)

(R'CH=CH-Ar-CHO)

Heck Coupling
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Caption: Key reaction pathways for 2-lodo-3-methylbenzaldehyde.

Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is one of the most widely used reactions in drug discovery for creating

biaryl structures[1][2].
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Objective: To couple 2-lodo-3-methylbenzaldehyde with 4-methoxyphenylboronic acid.

Methodology:

Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine
2-lodo-3-methylbenzaldehyde (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a
palladium catalyst such as Pd(PPhs)a (tetrakis(triphenylphosphine)palladium(0), 0.03 eq).

Solvent and Base Addition: Add a degassed solvent mixture, such as toluene and water (4:1
ratio), followed by a degassed aqueous solution of a base, typically 2M sodium carbonate
(Na2COs, 3.0 eq).

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. The
causality here is that heat is required to drive the catalytic cycle, particularly the oxidative
addition and reductive elimination steps. The biphasic solvent system and base are crucial
for activating the boronic acid.

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within
2-12 hours.

Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl
acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and
combine the organic extracts. Wash with brine, dry over Na2SOa, filter, and concentrate.
Purify the residue by flash chromatography to yield the biaryl product.

Self-Validation: The success of the protocol is validated by the complete consumption of the

starting aryl iodide and the appearance of the less polar biaryl product on TLC. Final

characterization by NMR and Mass Spectrometry confirms the structure and purity of the

desired compound.

Section 5: Applications in Research and Drug
Development

Building blocks like 2-lodo-3-methylbenzaldehyde are instrumental in medicinal chemistry for

several reasons:
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» Scaffold Elaboration: It serves as a foundational scaffold that can be elaborated in multiple
directions. A library of compounds can be rapidly generated by varying the reaction partners
for both the aldehyde and the iodide functionalities, which is a key strategy in lead
optimization[14].

o Fragment-Based Drug Discovery (FBDD): This molecule can be considered a "fragment"” that
can be grown or linked to other fragments. For instance, the aldehyde can be converted into
a linker, while the iodide position can be used to attach another pharmacophore via cross-
coupling.

« Isotopic Labeling: The aldehyde can be a site for introducing isotopic labels (e.g., tritium or
carbon-14) via reduction with a labeled reducing agent. Radiolabeled compounds are critical
for conducting absorption, distribution, metabolism, and excretion (ADME) studies during
preclinical development[15][16].

Conclusion

2-lodo-3-methylbenzaldehyde is more than just a chemical intermediate; it is a strategic tool
for the efficient synthesis of complex organic molecules. Its well-defined and orthogonally
reactive functional groups provide chemists with a reliable and versatile platform for molecular
construction. A firm grasp of its properties, spectral characteristics, and reactivity profile, as
detailed in this guide, empowers researchers in drug discovery and materials science to
leverage its full synthetic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 10/11 Tech Support


https://www.researchgate.net/figure/Pd-catalyzed-reaction-of-o-alkynyl-benzaldehyde-imine-with-iodobenzene_fig50_371494047
https://pdf.benchchem.com/15436/A_Comparative_Analysis_of_Palladium_Catalysts_for_Cross_Coupling_Reactions_of_1_Iodo_2_methyloct_1_ene.pdf
https://www.bldpharm.com/products/100130-55-0.html
https://pubchemlite.lcsb.uni.lu/e/compound/71332255
https://www.biosynth.com/p/YIB44483/848444-83-7-3-iodo-2-methylbenzaldehyde
https://pdf.benchchem.com/123/4_methylbenzaldehyde_spectroscopic_data_NMR_IR_MS.pdf
https://www.rsc.org/suppdata/c6/ra/c6ra10373a/c6ra10373a1.pdf
https://www.orgchemboulder.com/Spectroscopy/specttutor/ex7.shtml
https://www.chemicalbook.com/synthesis/3-iodo-2-methyl-benzaldehyde.htm
https://www.fishersci.com/store/msds?partNumber=AC368170010&countryCode=US&language=en
https://store.apolloscientific.co.uk/storage/msds/OR6976_msds.pdf
https://www.fishersci.com/store/msds?partNumber=AC138990250&countryCode=US&language=en
https://www.carlroth.com/medias/SDB-NC01-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTUyMjV8YXBwbGljYXRpb24vcGRmfGMyVmpkWEpwZEhsRVlYUmhjMmhsWlhSekwyZzVZeTlvTURNdk9EazNORE01TmpnNE1qazNOQzV3WkdZfDkxZmNjNWYzMzI3NmQ0MzhjZTZkZDM3NTZmOTBjNmFiMTZmMGE5NDFlNjgzNjRjNjk4M2U3YTUxNDgyMjhiNTM
https://www.mdpi.com/1420-3049/26/13/3800
https://pmc.ncbi.nlm.nih.gov/articles/PMC9575178/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9575178/
https://www.researchgate.net/publication/8334613_The_Use_of_Radiolabeled_Compounds_for_ADME_Studies_in_Discovery_and_Exploratory_Development
https://www.benchchem.com/product/b1514520#chemical-structure-and-properties-of-2-iodo-3-methylbenzaldehyde
https://www.benchchem.com/product/b1514520#chemical-structure-and-properties-of-2-iodo-3-methylbenzaldehyde
https://www.benchchem.com/product/b1514520#chemical-structure-and-properties-of-2-iodo-3-methylbenzaldehyde
https://www.benchchem.com/product/b1514520#chemical-structure-and-properties-of-2-iodo-3-methylbenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1514520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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